![molecular formula C18H17ClN2O5S B4985234 N-(5-chloro-2-methoxyphenyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide](/img/structure/B4985234.png)
N-(5-chloro-2-methoxyphenyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to N-(5-chloro-2-methoxyphenyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide often involves the condensation of aromatic aldehydes with amides or other nitrogen-containing substrates in the presence of suitable catalysts. For instance, Patel and Dhameliya (2010) describe the synthesis of benzylidene-4-oxo-thiazolidinyl derivatives through the condensation of aromatic aldehydes, showcasing a methodology that could be applicable to the synthesis of the target compound (Patel & Dhameliya, 2010).
Molecular Structure Analysis
The molecular structure of benzamide derivatives has been extensively studied using techniques like X-ray diffraction and quantum chemical computation. Demir et al. (2015) provide an example of such an analysis for a novel benzamide, which could offer insights into the molecular structure of N-(5-chloro-2-methoxyphenyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide (Demir et al., 2015).
Chemical Reactions and Properties
The reactivity of benzamide derivatives with various reagents leads to the formation of different functional groups, which is essential for the diversity of chemical reactions they undergo. For example, reactions involving hydrazine derivatives can yield pyrazole derivatives, indicating the potential for diverse chemical transformations (Patel & Dhameliya, 2010).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are often determined using analytical and spectroscopic methods. The analysis of these properties is crucial for understanding the compound's behavior in various solvents and conditions.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and reactivity towards other chemical groups, are pivotal for the application of these compounds in synthesis and drug design. Studies like those conducted by Demir et al. (2015) often explore these aspects to evaluate the compound's potential as a lead in drug development (Demir et al., 2015).
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O5S/c1-11-10-27(24,25)21(18(11)23)14-5-3-4-12(8-14)17(22)20-15-9-13(19)6-7-16(15)26-2/h3-9,11H,10H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMBUGZFCWXVGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=C(C=CC(=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-3-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide |
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